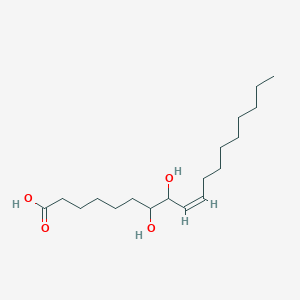
(Z)-7,8-dihydroxyoctadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7,8-dihydroxyoctadec-9-enoic acid, commonly known as 9-oxo-ODA, is a bioactive compound found in olive oil. It has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of various diseases.
Mécanisme D'action
The mechanism of action of 9-oxo-ODA is not fully understood, but it is believed to act through various pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification genes. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
9-oxo-ODA has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It also has anti-inflammatory effects, which can help reduce the risk of chronic diseases such as heart disease and cancer. In addition, it has been found to improve glucose metabolism, which can help prevent and manage diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 9-oxo-ODA in the laboratory is that it can be easily synthesized or extracted from olive oil. In addition, it has been found to have low toxicity, making it a safe compound for use in experiments. However, one limitation is that it may not accurately reflect the effects of consuming olive oil, as it is just one of many bioactive compounds found in the oil.
Orientations Futures
There are numerous future directions for research on 9-oxo-ODA. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its effects on gut microbiota, as recent studies have suggested that it may have prebiotic properties. Furthermore, more research is needed to fully understand the mechanisms of action of 9-oxo-ODA and its potential health benefits.
Conclusion
In conclusion, 9-oxo-ODA is a bioactive compound found in olive oil that has numerous potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, as well as improve glucose metabolism and reduce blood pressure. Further research is needed to fully understand its mechanisms of action and potential applications in the prevention and treatment of various diseases.
Méthodes De Synthèse
9-oxo-ODA can be synthesized from oleuropein, a phenolic compound found in olive leaves and fruits. The synthesis involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then oxidized to form 9-oxo-ODA. Alternatively, 9-oxo-ODA can be extracted directly from olive oil using chromatography techniques.
Applications De Recherche Scientifique
Numerous studies have investigated the potential health benefits of 9-oxo-ODA. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve glucose metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
Propriétés
Numéro CAS |
143288-65-7 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
Clé InChI |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Synonymes |
7,8-dihydroxylinoleic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





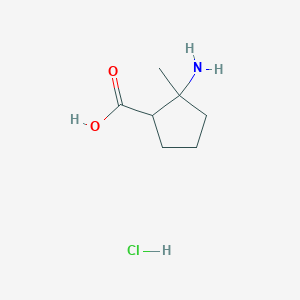
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


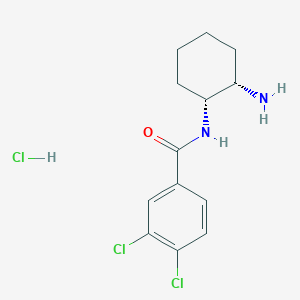
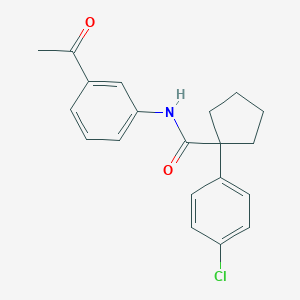
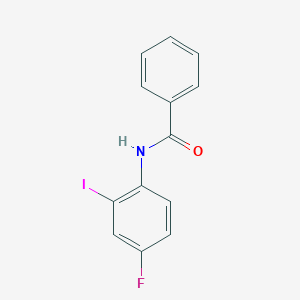

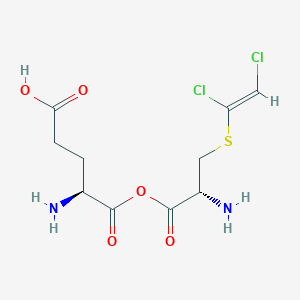
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)